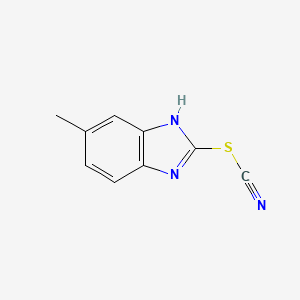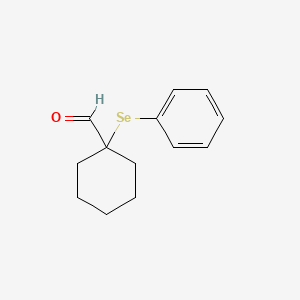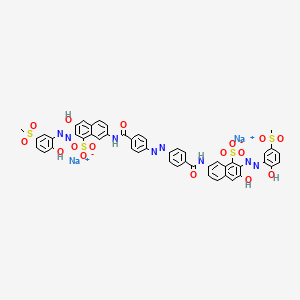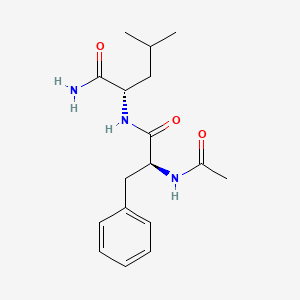
N-Acetyl-L-phenylalanyl-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanyl-L-leucinamide is a synthetic compound derived from the amino acids phenylalanine and leucine. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-phenylalanyl-L-leucinamide can be synthesized through a series of chemical reactions involving the acetylation of L-phenylalanine and L-leucine. The process typically involves the use of acetyl chloride or acetic anhydride as acetylating agents, along with a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various chemical reactions.
Biology: Studied for its role in protein synthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a model compound for studying peptide-based drugs.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may affect protein synthesis by interacting with ribosomes or other components of the cellular machinery.
Comparison with Similar Compounds
N-Acetyl-L-phenylalanyl-L-leucinamide can be compared to other similar compounds, such as:
N-Acetyl-L-phenylalanine: A related compound with similar chemical properties but different biological activities.
N-Acetyl-L-leucine: Another acetylated amino acid with distinct pharmacological effects.
Peptide analogs: Various peptide analogs with modifications to the amino acid sequence or chemical structure, resulting in different biological activities.
The uniqueness of this compound lies in its specific combination of phenylalanine and leucine, which imparts unique chemical and biological properties.
Properties
CAS No. |
65118-58-3 |
|---|---|
Molecular Formula |
C17H25N3O3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C17H25N3O3/c1-11(2)9-14(16(18)22)20-17(23)15(19-12(3)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H2,18,22)(H,19,21)(H,20,23)/t14-,15-/m0/s1 |
InChI Key |
MIBKYCHGORAHFL-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


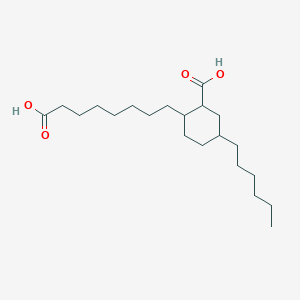
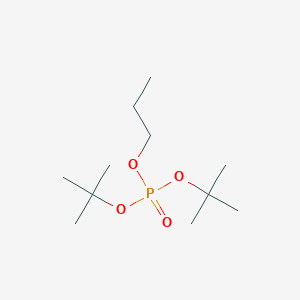
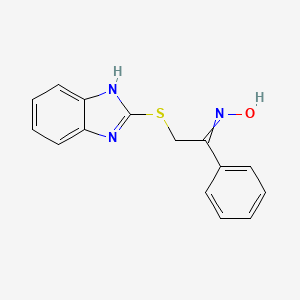
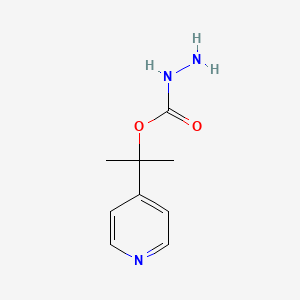


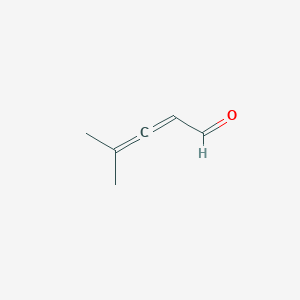
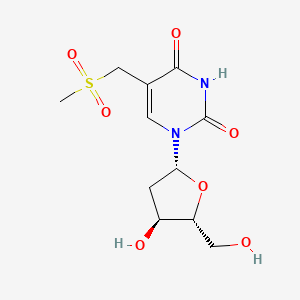
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
